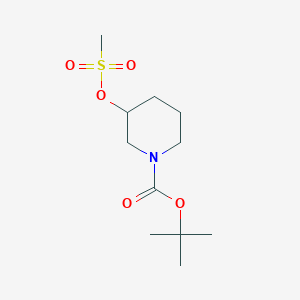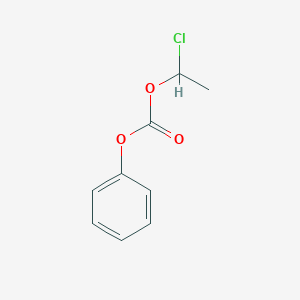
6-(2-Naphthyl)-6-oxohexanoic acid
Descripción general
Descripción
6-(2-Naphthyl)-6-oxohexanoic acid, also known as 6-NOOH, is a naturally occurring carboxylic acid found in many plants and animals. It is a structural analog of 6-hydroxyhexanoic acid, an important fatty acid in the human body. 6-NOOH has been studied extensively in recent years due to its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Properties
6-(2-Naphthyl)-6-oxohexanoic acid and its derivatives are primarily utilized in the synthesis of various biochemical compounds. For instance, a derivative, methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, has been used as a fluorescent probe and as an intermediate in the synthesis of other fluorescent molecules. These molecules are significant in studying the polarity of lipid bilayers in biological membranes (Balo et al., 2000).
Catalytic and Chemical Reaction Studies
Research into the oxidation processes, such as the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane, has involved compounds like 6-oxohexanoic acid. These studies contribute to understanding the formation pathways and reactivity of various carboxylic acids in chemical processes (Perkel’ & Voronina, 2019).
Pharmacological Activity
Certain derivatives of 6-(2-Naphthyl)-6-oxohexanoic acid exhibit pharmacological activities, such as reversing the keratinization process in hamster tracheal organ culture and inhibiting the induction of ornithine decarboxylase in mouse skin. These activities are essential in the study of retinoid activity (Dawson et al., 1983).
Photochemical Studies
The compound and its analogs have been used in photochemical studies. For example, the study of 2-(1-naphthyl)ethyl benzoates provided insights into the intramolecular electron transfer mechanism in photochemical reactions (Morley & Pincock, 2001).
Protein Engineering and Bioconjugation
The 2-naphthol group, an analog of tyrosine, has been genetically introduced into proteins, enabling chemoselective azo coupling reactions. This process is vital for site-specific modifications in protein engineering (Chen & Tsao, 2013).
Material Synthesis
2-Bromo-6-methoxynaphthalene, an intermediate in synthesizing anti-inflammatory agents, is derived from compounds related to 6-(2-Naphthyl)-6-oxohexanoic acid. This process highlights the compound's role in material synthesis, particularly in pharmaceutical contexts (Xu & He, 2010).
Crystallography and Molecular Structure
The crystal and molecular structures of derivatives of 6-(2-Naphthyl)-6-oxohexanoic acid have been extensively studied, providing valuable insights into the properties of chalcone derivative molecules. These studies contribute to the understanding of molecular interactions and stability (Kaur et al., 2012).
Mecanismo De Acción
Target of Action
It’s structurally similar to beta-(2-naphthyl)-alanine , which is known to interact with Tyrosine–tRNA ligase, cytoplasmic, Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, and Prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood coagulation respectively .
Mode of Action
Based on its structural similarity to beta-(2-naphthyl)-alanine , it may interact with its targets in a similar manner. The compound could bind to these proteins and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to impact bacterial fatty acid biosynthesis . This suggests that 6-(2-Naphthyl)-6-oxohexanoic acid might also influence similar pathways, leading to downstream effects on cellular metabolism and growth.
Pharmacokinetics
It’s structurally similar to beta-(2-naphthyl)-alanine , which is known to bind extensively to plasma albumin . This could potentially impact the bioavailability of 6-(2-Naphthyl)-6-oxohexanoic acid.
Result of Action
Based on its structural similarity to other compounds, it may have potential antibacterial activity .
Propiedades
IUPAC Name |
6-naphthalen-2-yl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(7-3-4-8-16(18)19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEGVDEPRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598768 | |
| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Naphthyl)-6-oxohexanoic acid | |
CAS RN |
132104-10-0 | |
| Record name | ε-Oxo-2-naphthalenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132104-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

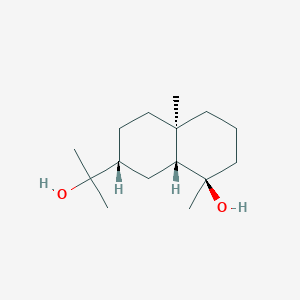

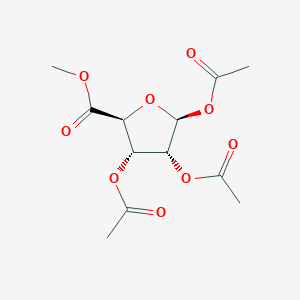
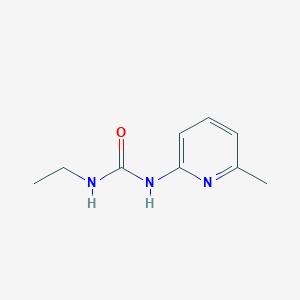

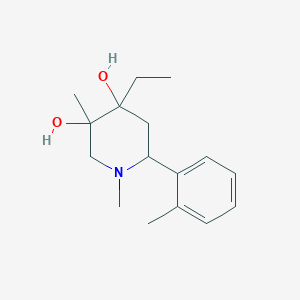
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
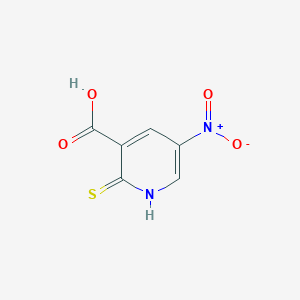
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
